molecular formula C16H16N4O5S B11076477 1'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione

1'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione

Cat. No.: B11076477
M. Wt: 376.4 g/mol
InChI Key: LUILEKXJTXCSRN-UHFFFAOYSA-N
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Description

1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is a complex heterocyclic compound. It features a unique spiro structure, which is a fusion of multiple rings, including oxazine, quinoline, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-step reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

1-methyl-8'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-4,6-dione

InChI

InChI=1S/C16H16N4O5S/c1-18-14(22)16(13(21)17-15(18)26)7-9-6-10(20(23)24)2-3-11(9)19-4-5-25-8-12(16)19/h2-3,6,12H,4-5,7-8H2,1H3,(H,17,21,26)

InChI Key

LUILEKXJTXCSRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2COCC4)C(=O)NC1=S

Origin of Product

United States

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